![molecular formula C10H10FN3O B1324935 [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 952183-23-2](/img/structure/B1324935.png)
[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C10H10FN3O and a molecular weight of 207.20 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds, such as (1-benzyl-1H-1,2,3-triazol-4-yl)methyl diphenylphosphinate, has been optimized with respect to reaction parameters like temperature, reaction time, and catalyst loading . The approach was applied to a range of organic azides, confirming the wide scope and substituent tolerance of the process .Molecular Structure Analysis
The molecular structure of “[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol” consists of 10 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol” are not available, similar compounds have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Scientific Research Applications
Catalysis and Organic Synthesis [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol and its derivatives have been explored for their potential in catalysis, particularly in accelerating copper-catalyzed azide–alkyne cycloadditions. This type of reaction is fundamental in organic synthesis for creating a wide variety of valuable compounds, including pharmaceuticals (Tale, Gopula, & Toradmal, 2015).
Molecular Interactions and Structural Analysis The compound's derivatives have been studied for their unique molecular interactions, such as π-hole tetrel bonding. This research is crucial for understanding the structural and electronic properties of these compounds, which could be significant in the development of new materials or drugs (Ahmed et al., 2020).
Corrosion Inhibition Certain derivatives of [1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol have been investigated for their potential as corrosion inhibitors. This application is particularly relevant in protecting metals like steel from corrosive environments, which is a significant concern in various industrial sectors (Ma et al., 2017).
Antimicrobial Activity Some novel benzofuran-based derivatives of this compound have shown promising antimicrobial properties. The exploration of these properties could lead to the development of new antimicrobial agents, which are crucial in the medical field for combating infections (Sunitha et al., 2017).
Catalyst Development Research has also focused on developing efficient catalysts using derivatives of this compound for various chemical reactions. These catalysts can potentially enhance reaction rates and selectivity, making them valuable in synthetic chemistry and industrial applications (Ozcubukcu et al., 2009).
Protein Adsorption Studies The compound's derivatives have been used in studies involving protein adsorption, which is significant in the field of biochemistry and biotechnology. This research can lead to advancements in drug delivery systems, biosensors, and other biomedical applications (He-wen, 2012).
Anticancer Research Several derivatives have been synthesized and evaluated for their anticancer activity, highlighting the potential of these compounds in the development of new anticancer drugs (Dong, Wu, & Gao, 2017).
properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHGZPQNCDVONF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204947 |
Source
|
Record name | 1-[(3-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol | |
CAS RN |
952183-23-2 |
Source
|
Record name | 1-[(3-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Fluorophenyl)methyl]-1H-1,2,3-triazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.